3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide
Description
The compound 3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide (molecular formula: C₁₉H₂₄Cl₃N₅O₂S, molecular weight: 492.844 g/mol) features a unique combination of functional groups:
Properties
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl3N5O2S/c1-11(2)10-14(28)23-17(19(20,21)22)25-18(30)24-15-12(3)26(4)27(16(15)29)13-8-6-5-7-9-13/h5-9,11,17H,10H2,1-4H3,(H,23,28)(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBYDCHUXLCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide is a complex organic compound with a distinct molecular structure that includes multiple functional groups. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
- Molecular Formula : C22H22Cl3N5O2S
- Molar Mass : 526.87 g/mol
- CAS Number : 330567-58-3
These properties suggest a relatively large and complex molecule, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its potential therapeutic effects. Key areas of investigation include:
1. Anticancer Activity
Research indicates that derivatives of pyrazole, such as the one , exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, studies have shown that compounds with similar structural motifs can effectively inhibit growth in various cancer cells, including breast and liver cancer lines .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to combat bacterial and fungal infections. In vitro studies have demonstrated that certain pyrazole derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Inflammation-related pathways are often targeted by compounds with similar structures. Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of related compounds:
The biological activity of 3-methyl-N-[2,2,2-trichloro-1-(...)] can be attributed to its ability to interact with specific biological targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes or other kinases involved in tumor growth.
2. Receptor Modulation
There is potential for this compound to modulate receptor activity linked to cell signaling pathways that regulate apoptosis and cell survival.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Key Observations :
- Thiourea vs.
- Pyrazolyl vs. Anilino: The pyrazolyl ring (common in ) may confer rigidity and π-stacking capability, whereas the anilino group in offers simpler aromatic interactions.
- Trichloroethyl vs. Chlorobenzamide : The trichloroethyl group increases lipophilicity (ClogP ~3.5 estimated) compared to the chlorobenzamide in , which may affect membrane permeability.
Physicochemical Properties
| Property | Target Compound | Analog | Analog | Analog |
|---|---|---|---|---|
| Molecular Weight | 492.84 | 409.76 | 417.89 | 350.21 |
| ClogP (Estimated) | ~3.5 | ~3.2 | ~2.8 | ~2.0 |
| Hydrogen Bond Donors | 3 | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 | 4 |
Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
